2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one
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Overview
Description
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one is an organic compound with the molecular formula C12H20O2 It is characterized by its unique structure, which includes an ethoxy group and multiple methyl groups attached to a hepta-dienone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a hepta-dienone precursor with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in research.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-methylhepta-1,4-dien-3-one: Similar structure but with fewer methyl groups.
3,3,6-Trimethylhepta-1,5-dien-4-ol: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
647024-51-9 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one |
InChI |
InChI=1S/C12H20O2/c1-7-14-10(3)11(13)9(2)8-12(4,5)6/h8H,3,7H2,1-2,4-6H3 |
InChI Key |
PKNNDFHYKPMZRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(=O)C(=CC(C)(C)C)C |
Origin of Product |
United States |
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